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Introduction

In the intricate landscape of systems biology, understanding the complex web of protein-protein
interactions (PPIs) is paramount to deciphering cellular function, disease mechanisms, and
potential therapeutic targets. Affinity Purification coupled with Mass Spectrometry (AP-MS) has
emerged as a powerful technique for identifying these interactions on a large scale. However, a
significant challenge in AP-MS is distinguishing bona fide interactors from non-specific
background contaminants. Significance Analysis of INTeractome (SAINT) is a computational
tool developed to address this challenge by assigning a probability score to each potential PPI.
This technical guide provides an in-depth overview of the core principles of SAINT, detailed
experimental protocols for its application, and its utility in systems biology and drug
development, tailored for researchers, scientists, and drug development professionals.

Core Principles of SAINT

SAINT is a sophisticated statistical method that analyzes label-free quantitative data from AP-
MS experiments, such as spectral counts or peptide intensities, to differentiate true interaction
partners from background noise. It operates on the principle of modeling the distributions of
true and false interactions separately. By comparing the quantitative data for a given prey
protein in a specific bait purification to its abundance in control purifications, SAINT calculates a
probability score for each interaction.
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Several versions of SAINT have been developed to accommodate different data types and
experimental designs:

o SAINT: The original implementation, often used for spectral count data.
o SAINTexpress: A faster and more streamlined version of SAINT.
o SAINT-MSL1: An adaptation specifically designed for handling MS1 intensity data.

The output of a SAINT analysis provides several metrics to assess the confidence of an
interaction, with the most common being the Average Probability (AvgP), which represents the
average probability of a true interaction across replicate experiments. A higher AvgP score
indicates a more confident interaction.

Experimental Protocol: Affinity Purification-Mass
Spectrometry (AP-MS)

A meticulously executed AP-MS experiment is the foundation for a successful SAINT analysis.
The following is a detailed, generalized protocol for isolating protein complexes for subsequent
mass spectrometry analysis and SAINT scoring.

Bait Protein and Tagging Strategy

o Bait Selection: The protein of interest (the "bait") should be carefully selected based on its
biological relevance to the system under study.

o Epitope Tagging: To enable immunoprecipitation, the bait protein is typically tagged with a
well-characterized epitope (e.g., FLAG, HA, Myc, or GFP). This is achieved by cloning the
gene encoding the bait protein into an expression vector that adds the tag to either the N- or
C-terminus.

Cell Culture and Transfection

o Cell Line Selection: Choose a cell line that is relevant to the biological question and provides
adequate protein expression.
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Transfection: Introduce the expression vector containing the tagged bait protein into the
selected cell line using a suitable transfection method (e.g., lipid-based transfection,
electroporation). For stable expression, select for cells that have integrated the vector into
their genome.

Cell Lysis and Protein Extraction

Cell Harvesting: Grow the cells to a sufficient density and harvest them by centrifugation.

Lysis: Resuspend the cell pellet in a lysis buffer containing a mild non-ionic detergent (e.g.,
0.5% NP-40) and protease and phosphatase inhibitors to maintain protein integrity and
interaction states.

Clarification: Centrifuge the lysate at high speed to pellet cellular debris, and collect the
supernatant containing the soluble protein complexes.

Immunoprecipitation

Bead Preparation: Use agarose or magnetic beads conjugated with a high-affinity antibody
that specifically recognizes the epitope tag on the bait protein. Equilibrate the beads in lysis
buffer.

Incubation: Incubate the clarified cell lysate with the prepared beads for 2-4 hours at 4°C
with gentle rotation to allow the antibody to capture the tagged bait protein and its interacting

partners.

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound

proteins.

Elution

o Elution: Elute the bound protein complexes from the beads. This can be achieved by

competing with a high concentration of a peptide corresponding to the epitope tag, or by
using a low pH buffer.

Sample Preparation for Mass Spectrometry
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e Reduction and Alkylation: Reduce the disulfide bonds in the eluted proteins with a reducing
agent like dithiothreitol (DTT) and then alkylate the resulting free thiols with an alkylating
agent like iodoacetamide (IAA) to prevent them from reforming.

» Proteolytic Digestion: Digest the proteins into smaller peptides using a protease, most
commonly trypsin.

o Desalting: Desalt the peptide mixture using a C18 solid-phase extraction column to remove
contaminants that can interfere with mass spectrometry analysis.

Mass Spectrometry and Data Acquisition

o LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass
spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography
and then ionized and fragmented in the mass spectrometer.

» Data Acquisition: Acquire data in a data-dependent manner, where the most abundant
peptides in each MS1 scan are selected for fragmentation and MS2 analysis.

Data Analysis Workflow using SAINT

The raw data from the mass spectrometer must be processed and formatted before it can be
analyzed by SAINT.

Protein Identification and Quantification

o Database Searching: The acquired MS/MS spectra are searched against a protein sequence
database (e.g., UniProt) using a search engine like Mascot or Sequest to identify the
peptides and, by inference, the proteins present in each sample.

o Label-Free Quantification: The relative abundance of each identified protein is determined
using label-free quantification methods. The two most common methods are:

o Spectral Counting: This method uses the number of MS/MS spectra identified for a given
protein as a proxy for its abundance.

o MS1 Intensity: This method uses the integrated signal intensity of the peptide ions in the
MS1 scan as a more direct measure of abundance.
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Data Formatting for SAINT

SAINT typically requires three tab-delimited input files:

« Interaction File (interaction.dat): This file contains the quantitative data for each protein
identified in each AP-MS experiment. It has four columns: AP-MS Experiment 1D, Bait
Protein ID, Prey Protein ID, and the quantitative measurement (e.g., spectral count).

o Prey File (prey.dat): This file lists all unique prey proteins and their corresponding sequence
lengths. It has two columns: Prey Protein ID and Protein Length.

» Bait File (bait.dat): This file describes each AP-MS experiment. It has three columns: AP-MS
Experiment ID, Bait Protein ID, and a label indicating whether it was a test (‘T") or control ('C")

purification.

Running SAINT

Once the input files are prepared, SAINT is run from the command line. The specific command
will depend on the version of SAINT being used (e.g., SAINT, SAINTexpress).

Interpreting the Output

The primary output of SAINT is a list of all potential PPIs with their corresponding probability
scores. Key metrics in the output table include:

Bait: The bait protein.
o Prey: The potential interacting protein.

e AvgSpec: The average spectral count or intensity of the prey across replicate purifications of
the bait.

o FoldChange: The ratio of the prey's abundance in the bait purifications to its abundance in
the control purifications.

e AvgP: The average probability of a true interaction across replicates. This is the main score
for assessing confidence.
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» BFDR (Bayesian False Discovery Rate): An estimate of the false discovery rate at a given
AvgP threshold.

A common practice is to filter the results using a stringent AvgP cutoff (e.g., = 0.8) and a low
BFDR (e.g., < 0.01) to obtain a high-confidence list of PPIs.

The logical flow of the SAINT analysis is depicted in the following diagram:

Input Data

SAINT Core Algorithm Output

D Filtering (AvgP, BFDR)
Mixture Model Scored Interaction List

Click to download full resolution via product page

Logical data flow for a SAINT analysis.

Application in Systems Biology: Elucidating the
Drosophila Insulin/lTOR Signaling Pathway

A prime example of SAINT's application in systems biology is the elucidation of the Drosophila
Insulin Receptor/Target of Rapamycin (TOR) signaling pathway. This pathway is crucial for
regulating cell growth, proliferation, and metabolism, and its dysregulation is implicated in
numerous diseases, including cancer and diabetes.

In a study utilizing AP-MS and SAINT analysis, researchers were able to identify a high-
confidence network of protein interactions involved in this pathway. The following table
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summarizes a subset of the quantitative data (spectral counts) from such an experiment,
showcasing how SAINT helps to distinguish true interactors from background.

Avg. Avg.
Spectral Spectral
. SAINT .
Bait Prey Count Count Fold = Bayesian
core
Protein Protein (Bait (Control Change FDR
: . (AvgP)

Replicate  Replicate

s) s)
InR Chico 35 1 35.0 0.99 0.00
InR p60 28 2 14.0 0.98 0.01
InR Dok 15 0 - 0.95 0.01
TOR Raptor 42 3 14.0 0.99 0.00
TOR LST8 31 1 31.0 0.99 0.00
TOR Rictor 25 2 12.5 0.97 0.01
TOR Sinl 18 1 18.0 0.96 0.01
Aktl TORC2 22 0 - 0.94 0.02
Aktl Tsc2 19 1 19.0 0.93 0.02

This is a representative table with hypothetical data for illustrative purposes.

The high SAINT scores and significant fold changes for known interactors like Chico with InR
and Raptor with TOR demonstrate the power of this approach in confirming established
interactions and discovering novel ones.

The high-confidence interactions identified by SAINT can then be visualized as a network to
provide a global view of the signaling pathway.
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Applications in Drug Development

The detailed understanding of PPI networks facilitated by SAINT has significant implications for
drug development.

o Target Identification and Validation: By identifying key nodes and hubs within a disease-
relevant signaling pathway, SAINT can help pinpoint novel drug targets. For instance, in the
context of the Insulin/TOR pathway, identifying a previously unknown kinase that interacts
with a core component of the pathway could suggest a new therapeutic target for diseases
like cancer where this pathway is often hyperactive.

o Understanding Drug Mechanism of Action: If a drug is known to bind to a specific protein,
AP-MS combined with SAINT can be used to determine how this binding affects the protein's
interaction network. This can provide valuable insights into the drug's mechanism of action
and potential off-target effects.

o Development of Biologics: For the development of therapeutic antibodies or other biologics
designed to disrupt specific PPIs, SAINT can be used to validate that the biologic indeed
disrupts the intended interaction without causing widespread changes in the cellular
interactome.

Conclusion

SAINT has become an indispensable tool in the field of systems biology for the robust and
statistically rigorous analysis of protein-protein interaction data from AP-MS experiments. Its
ability to distinguish true interactions from background contaminants with high confidence has
enabled researchers to map complex signaling pathways and protein networks with greater
accuracy. This, in turn, provides a solid foundation for downstream applications in drug
discovery and development, from the identification of novel therapeutic targets to a deeper
understanding of drug mechanisms. As mass spectrometry technologies continue to improve in
sensitivity and throughput, the role of sophisticated analysis tools like SAINT will become even
more critical in translating large-scale proteomics data into actionable biological insights.

 To cite this document: BenchChem. [The Application of SAINT in Systems Biology: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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